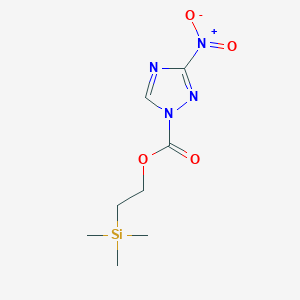

![molecular formula C13H22N2O B1358569 3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine CAS No. 910037-03-5](/img/structure/B1358569.png)

3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

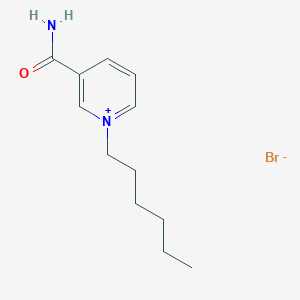

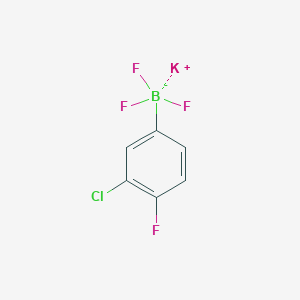

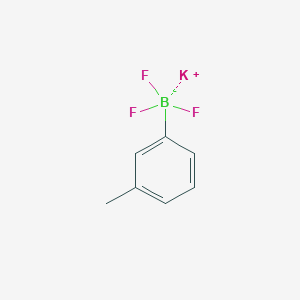

“3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine” is a chemical compound with the molecular formula C13H22N2O and a molecular weight of 222.33 g/mol . It is also known by other names such as “3-3-dimethylamino propoxy-n-methylbenzylamine”, “dimethyl 3-3-methylamino methyl phenoxy propyl amine”, and “3-3-dimethylamino propoxy phenyl methyl methyl amine” among others .

Molecular Structure Analysis

The IUPAC name for this compound is “N,N-dimethyl-3-[3-(methylaminomethyl)phenoxy]propan-1-amine” and its InChI Key is "ODWHICGCLWFLBT-UHFFFAOYSA-N" . The SMILES representation is "CNCC1=CC(OCCCN©C)=CC=C1" .Chemical Reactions Analysis

While specific chemical reactions involving “3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine” are not available, similar compounds like “N-[(3-dimethylamino)propyl]methacrylamide” have been involved in radical copolymerizations .Physical And Chemical Properties Analysis

The molecular weight of “3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine” is 222.33 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthesis and Antioxidant Activity :

- The compound has been used in the synthesis of ammonium salts with demonstrated antioxidant activity, particularly inhibiting superoxide generation in mitochondria in liver and tumor tissues in rats (Kushnir et al., 2015).

Inorganic Chemistry and Molecular Structures :

- In studies involving mixed-valence oxovanadium(IV/V) dinuclear entities, derivatives of the compound have been used in the synthesis of complex inorganic structures (Mondal et al., 2005).

Organic Chemistry and Medicinal Applications :

- The compound has been utilized in organic synthesis, notably in the creation of indoles and derivatives with potential medicinal applications (Jakše et al., 2004).

Nanotechnology and Material Science :

- Research has explored the use of derivatives in the synthesis of nano-structured materials, such as ceria (CeO2), demonstrating its utility in nanotechnology and material science (Veranitisagul et al., 2011).

Polymer Science and Resin Synthesis :

- Studies have investigated the synthesis and properties of water-soluble thermo-sensitive resins incorporating tertiary amine oxide substituents derived from the compound, with potential applications in imaging technologies (An et al., 2015).

Crystallography and Asymmetric Synthesis :

- The compound has been used in the field of crystallography and asymmetric synthesis, contributing to a deeper understanding of molecular structures and stereochemistry (Ohashi et al., 1980).

Chemical Corrosion Inhibition :

- Research has identified Schiff bases derived from the compound as efficient inhibitors of mild steel corrosion, demonstrating its potential in industrial applications (Jamil et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

The compound 3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine, also known as N,N-dimethyl-3-[3-(methylaminomethyl)phenoxy]propan-1-amine, primarily targets Toll-like receptors (TLR) 7 and 9 . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating immune responses .

Mode of Action

This compound inhibits TLR7 and 9 signaling in a variety of human and mouse cell types . It achieves this by weakly interacting with nucleic acids and accumulating in the intracellular acidic compartments where TLR7 and 9 reside . The binding of the compound to DNA prevents DNA-TLR9 interaction in vitro and modulates signaling in vivo .

Biochemical Pathways

The inhibition of TLR7 and 9 signaling by this compound affects the pathways associated with these receptors. TLR7 and 9 are involved in the recognition of single-stranded RNA and unmethylated CpG DNA, respectively . By inhibiting these receptors, the compound can potentially modulate immune responses triggered by these molecular patterns .

Pharmacokinetics

Its ability to accumulate in intracellular acidic compartments suggests that it may be readily absorbed and distributed within the body

Result of Action

The inhibition of TLR7 and 9 signaling by this compound can suppress immune responses to certain stimuli. For example, when administered to mice, these compounds suppress responses to challenge doses of cytidine-phosphate-guanidine (CpG)–containing DNA, which stimulates TLR9 .

Action Environment

Factors such as ph could potentially affect its accumulation in intracellular acidic compartments and thus its ability to inhibit tlr7 and 9 signaling .

properties

IUPAC Name |

N,N-dimethyl-3-[3-(methylaminomethyl)phenoxy]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-14-11-12-6-4-7-13(10-12)16-9-5-8-15(2)3/h4,6-7,10,14H,5,8-9,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWHICGCLWFLBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)OCCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640316 |

Source

|

| Record name | N,N-Dimethyl-3-{3-[(methylamino)methyl]phenoxy}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Dimethylamino)propoxy]-N-methylbenzylamine | |

CAS RN |

910037-03-5 |

Source

|

| Record name | N,N-Dimethyl-3-{3-[(methylamino)methyl]phenoxy}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylphenyl)amino]propanohydrazide](/img/structure/B1358504.png)